molecular formula C21H14N2O11S2 B1242918 Alexa Fluor 555

Alexa Fluor 555

Cat. No.: B1242918
M. Wt: 534.5 g/mol
InChI Key: IGAZHQIYONOHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 555 is a fluorescent dye of absorption wavelength 555 nm and emission wavelength 565 nm, derived from a 3,6-diaminoxanthene-4,5-disulfate. It has a role as a fluorochrome.

Scientific Research Applications

Molecular and Spectroscopic Characterization

Alexa Fluor 555, along with other dyes from the Alexa Fluor and AF series, has been extensively studied for its molecular structures and spectroscopic properties. These studies are crucial in fields like imaging, biochemical assays, DNA-sequencing, and medical technologies. The structural similarity between Alexa Fluor and AF dyes and their excellent performance in single-molecule FRET (smFRET) applications suggest their wide applicability in various fluorescence applications (Gebhardt et al., 2020).

Application in Osmotic Water Transport Quantification

In medical research, this compound has been used as a tracer for quantifying osmotic water transport across membranes. This was demonstrated in a study where this compound-albumin was used to measure water transport in a mouse model of peritoneal dialysis, showcasing its utility in understanding molecular mechanisms of water permeability (Morelle et al., 2014).

Enhancing Tumor Detection in Surgical Navigation

This compound, when conjugated with antibodies, has been used to enhance the detection of cancerous lesions in mouse models. This aids in the improvement of fluorescence laparoscopy, a technique used for the detection and surgical navigation of tumors (Cristina A. Metildi Raimo et al., 2012).

In Nanopolymer Protein Binding and Drug Delivery

This compound's role in drug delivery and nanomedicine is highlighted by its incorporation into nanopolymers. For example, it was used to label bovine serum albumin, demonstrating the potential of specific nanopolymers as transporters of proteins and drugs, potentially even through the blood-brain barrier (Chekh et al., 2016).

Photo-enhancement of Cellular Activity in Antisense Conjugates

This compound, when used in combination with other elements, can significantly enhance cellular activity in photodynamic processes. This was shown in a study involving antisense fluorophore octaarginine peptide nucleic acid (PNA) conjugates, where this compound played a key role in improving antisense activity through photochemical internalization (Yarani et al., 2018).

Transdermal Delivery of Proteins

This compound has also been utilized in studies exploring transdermal delivery methods. For instance, a study used this compound bovine serum albumin conjugate (AF-BSA) to assess the delivery of proteins through the skin, revealing significant insights into the potential of transdermal drug delivery systems (Bai et al., 2014).

FRET Applications

This compound's compatibility with FRET (Förster Resonance Energy Transfer) makes it valuable in studies involving energy transfer, as demonstrated in various applications, such as in quantum dot-based multidonor concentric FRET systems and other FRET-based biosensing configurations (Kim et al., 2014).

Properties

Molecular Formula

C21H14N2O11S2

Molecular Weight

534.5 g/mol

IUPAC Name

4-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)

InChI Key

IGAZHQIYONOHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O

Synonyms

Alexa Fluor 555

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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